

Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 4-isothiocyanatobenzoate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-isothiocyanatobenzoate*

Cat. No.: *B074010*

[Get Quote](#)

Spectroscopic Profile of Ethyl 4-isothiocyanatobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Ethyl 4-isothiocyanatobenzoate** (CAS No. 1205-06-7), a versatile building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for **Ethyl 4-isothiocyanatobenzoate** is $C_{10}H_9NO_2S$, with a molecular weight of 207.25 g/mol .^[1] The structural and spectral data are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data presented here is based on typical values for similar structures and will be updated as experimentally verified data becomes available.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	Doublet of Doublets	2H	Aromatic Protons (ortho to -COOEt)
~7.30	Doublet of Doublets	2H	Aromatic Protons (ortho to -NCS)
4.40	Quartet	2H	-OCH ₂ CH ₃
1.40	Triplet	3H	-OCH ₂ CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The following are predicted chemical shifts.

Chemical Shift (δ) ppm	Assignment
~165.0	C=O (Ester)
~138.0	C-NCS
~131.0	Aromatic C-H
~130.0	Aromatic C-COOEt
~126.0	Aromatic C-H
~135.0	-N=C=S
~61.5	-OCH ₂ CH ₃
~14.0	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule. The spectrum for **Ethyl 4-isothiocyanatobenzoate** was obtained from a melt.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2100	Strong, Broad	Asymmetric stretch of -N=C=S
~1720	Strong	C=O stretch of the ester
~1605, ~1500	Medium	C=C stretching in the aromatic ring
~1270, ~1100	Strong	C-O stretching of the ester

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The major fragments observed in the gas chromatography-mass spectrometry (GC-MS) analysis are listed below.[\[1\]](#)

m/z	Relative Intensity	Assignment
207	High	[M] ⁺ (Molecular Ion)
162	High	[M - OCH ₂ CH ₃] ⁺
134	Medium	[M - COOEt] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of **Ethyl 4-isothiocyanatobenzoate** is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For a typical ¹H NMR experiment, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is

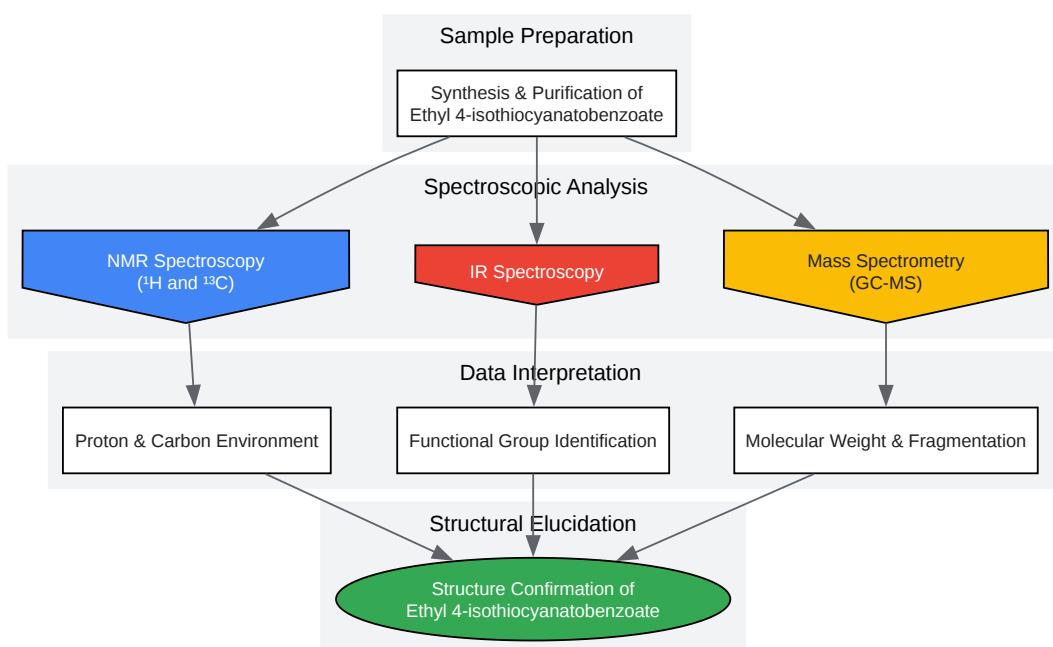
inherently less sensitive, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like **Ethyl 4-isothiocyanatobenzoate**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For the ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. For the KBr method, a small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The data referenced was obtained from a capillary cell as a melt.[\[1\]](#)

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)


Sample Preparation and Introduction: For GC-MS analysis, a dilute solution of **Ethyl 4-isothiocyanatobenzoate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A small volume of this solution (typically 1 μL) is injected into the gas chromatograph.

Instrumentation and Data Acquisition: The sample is vaporized in the heated injection port of the GC and separated on a capillary column. The separated components then enter the mass spectrometer. Electron ionization (EI) is a common method for ionizing the sample molecules. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Ethyl 4-isothiocyanatobenzoate**.

Spectroscopic Analysis Workflow for Ethyl 4-isothiocyanatobenzoate

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-isothiocyanatobenzoate | C10H9NO2S | CID 71003 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) for Ethyl 4-isothiocyanatobenzoate.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074010#spectroscopic-data-nmr-ir-mass-spec-for-ethyl-4-isothiocyanatobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com